4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole
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Overview
Description
Use-dependent sodium channel blocker (IC50 values are 75.3 and 23.6 μM for tonic and use-dependent block respectively). Class Ib antiarrhythmic, neuroprotective and antimyotonic agent.
Scientific Research Applications
Synthesis and Structural Analysis
- The N-phenylsulfonyl derivative of fused heterocycle 4H-furo[3,4-b]indole is synthesized from indole-3-carboxaldehyde and shows potential for Diels-Alder reactions, offering a pathway to synthesize various heterocyclic compounds (Saulnier & Gribble, 1983).
- 2-Nitroaryldifurylmethanes have been transformed into indole, cinnoline, and benzothiazine-3,1 derivatives, indicating the versatility of nitro and furan derivatives in heterocycle synthesis (Butin et al., 1997).
Chemical Reactions and Properties
- Indoles substituted with electron-withdrawing groups like nitro and phenylsulfonyl undergo various reactions to produce a range of indoles, pyrroloindoles, and carbazoles, demonstrating the reactivity of such compounds in synthetic chemistry (Gribble, 2004).
- A study on organotin mediated nitration in heteroaromatic series using tetranitromethane or dinitrogen tetroxide highlights the regioselective nitration of various heterocyclic compounds, including N-substituted indoles (Favresse et al., 2000).
Potential Biological Applications
- Furan sulfonylhydrazones exhibit inhibition activities on carbonic anhydrase I isoenzyme, suggesting potential medicinal applications of such compounds (Gündüzalp et al., 2016).
- The nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole provide a synthesis pathway for 3-substituted-2-nitroindoles, indicating its usefulness in synthesizing biologically active indole derivatives (Pelkey et al., 1999).
Photophysical Properties
- Synthesis of furans has been explored for their photophysical properties, hinting at potential applications in metal ion sensors, particularly for aluminum detection (Kumar et al., 2015).
Properties
Molecular Formula |
C19H14N2O5S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-benzylsulfonyl-2-(furan-2-yl)-6-nitro-1H-indole |
InChI |
InChI=1S/C19H14N2O5S/c22-21(23)14-9-16-15(11-17(20-16)18-7-4-8-26-18)19(10-14)27(24,25)12-13-5-2-1-3-6-13/h1-11,20H,12H2 |
InChI Key |
XYTVWNRDASHPIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=C(N3)C4=CC=CO4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC3=C2C=C(N3)C4=CC=CO4)[N+](=O)[O-] |
Synonyms |
Alternative Name: Ko 1173 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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